molecular formula C14H9ClN2O2S2 B255473 {[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid

{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No. B255473
M. Wt: 336.8 g/mol
InChI Key: QTQZOJPPPGQTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid, also known as CP-547,632, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of {[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that {[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid can modulate the expression of various genes and proteins involved in inflammation and tumor growth. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using {[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid in lab experiments is its potent anti-inflammatory and antitumor activity, which makes it a promising candidate for further research. However, its mechanism of action is not fully understood, and more studies are needed to elucidate its effects on different cell types and in vivo models.

Future Directions

There are several future directions for research on {[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid. One direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its use in combination with other drugs for cancer therapy. Additionally, more studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of {[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid involves the reaction of 4-chlorophenylthiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 2-amino-4,6-dimethylpyrimidine and sodium hydroxide. The final product is then purified through recrystallization.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of {[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid. One study found that it exhibited potent anti-inflammatory activity in vitro, suggesting its potential use in the treatment of inflammatory diseases. Another study found that it had antitumor activity in vitro and in vivo, indicating its potential use in cancer therapy.

properties

Product Name

{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid

Molecular Formula

C14H9ClN2O2S2

Molecular Weight

336.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C14H9ClN2O2S2/c15-9-3-1-8(2-4-9)10-5-20-13-12(10)14(17-7-16-13)21-6-11(18)19/h1-5,7H,6H2,(H,18,19)

InChI Key

QTQZOJPPPGQTDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)O)Cl

Origin of Product

United States

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